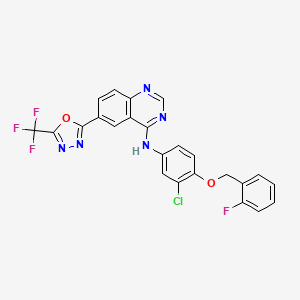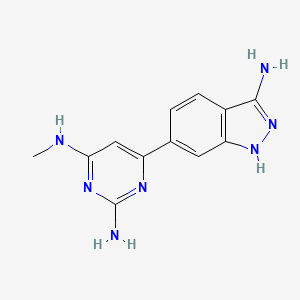![molecular formula C25H28N8O B10786323 (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide](/img/structure/B10786323.png)
(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2298859 is a chemical compound developed by GlaxoSmithKline. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound has been studied for its unique properties and potential therapeutic benefits.
Preparation Methods
The synthesis of GSK2298859 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the preparation of intermediate compounds, followed by their conversion into the final product. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
GSK2298859 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK2298859 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reagent in various reactions. In biology, it has been investigated for its effects on cellular processes and molecular pathways. In medicine, GSK2298859 is being explored for its potential therapeutic benefits, including its ability to modulate specific molecular targets.
Mechanism of Action
The mechanism of action of GSK2298859 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and molecular pathways. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
GSK2298859 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other molecules developed by GlaxoSmithKline and other pharmaceutical companies. These compounds may share some similarities in terms of their chemical structure and mechanism of action but differ in their specific applications and therapeutic benefits.
References
Properties
Molecular Formula |
C25H28N8O |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H28N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h3-7,10-13,15,17H,8-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1 |
InChI Key |
FBHNLBFMQWTPTN-WBVHZDCISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]propanamide](/img/structure/B10786240.png)
![2-Methyl-5-(2-methylmorpholin-4-yl)-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786244.png)
![4-[5-[(4-methoxyphenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786250.png)
![5-(5-chloro-1H-1,3-benzodiazol-1-yl)-3-[(2-methylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786255.png)


![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786268.png)

![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10786287.png)
![[3-Chloro-4-(3-fluoro-benzyloxy)-phenyl]-(1,3,8a,9-tetraaza-fluoren-4-yl)-amine](/img/structure/B10786291.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786306.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786311.png)
![4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786318.png)
